5-Biphenyl-4-yl-3-methyl-1H-pyrazole
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Overview
Description
5-Biphenyl-4-yl-3-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a biphenyl group at the 5-position and a methyl group at the 3-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key scaffolds in the development of pharmaceuticals and agrochemicals .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can be influenced by the specific substituents on the pyrazole ring .
Cellular Effects
Some pyrazole derivatives have been shown to exhibit cytotoxic effects on several human cell lines . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of pyrazole derivatives can be studied in in vitro or in vivo studies .
Dosage Effects in Animal Models
Studies on similar compounds could potentially reveal threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Pyrazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Biphenyl-4-yl-3-methyl-1H-pyrazole typically involves the reaction of a biphenyl-substituted hydrazine with an appropriate 1,3-diketone or α,β-unsaturated carbonyl compound. One common method is the cyclocondensation of biphenylhydrazine with 3-methyl-1-phenyl-2-propen-1-one under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts, such as transition metals or organocatalysts, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Biphenyl-4-yl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole N-oxides.
Reduction: Reduction of the pyrazole ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated biphenyl-pyrazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Biphenyl-4-yl-3-methyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. For example, it may inhibit kinases by competing with ATP for binding to the kinase active site, thereby blocking phosphorylation events essential for cell signaling .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazole: Lacks the biphenyl group, making it less bulky and potentially less selective in its interactions with biological targets.
5-Phenyl-3-methyl-1H-pyrazole: Similar structure but with a single phenyl group instead of a biphenyl group, which may affect its binding affinity and specificity.
Uniqueness
5-Biphenyl-4-yl-3-methyl-1H-pyrazole is unique due to the presence of the biphenyl group, which enhances its hydrophobic interactions and binding affinity with target proteins. This structural feature can lead to improved potency and selectivity in its biological activities compared to simpler pyrazole derivatives .
Properties
IUPAC Name |
5-methyl-3-(4-phenylphenyl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-12-11-16(18-17-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGMAWITANWBEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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